molecular formula C9H19Cl2N5O B8413073 6-(Ethyl(2-hydroxypropyl)amino)-3(2H)-pyridazinone hydrazone dihydrochloride CAS No. 56393-23-8

6-(Ethyl(2-hydroxypropyl)amino)-3(2H)-pyridazinone hydrazone dihydrochloride

Cat. No. B8413073
Key on ui cas rn: 56393-23-8
M. Wt: 284.18 g/mol
InChI Key: OQPVSMXUUBDLSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04581449

Procedure details

A solution comprising 480 mg 7-chloro-3-methyl-4-oxo-4H-pyridazino[6,1-c][1,2,4]triazine and 510 mg ethyl-(2-hydroxypropyl)amine in 10 ml toluene is heated to reflux for two hours, toluene is removed by evaporation, the remaining part if taken up with acetone, filtered, and the filtrate concentrated to a small volume. After cooling, 400 mg 7-[ethyl-(2-hydroxypropyl)amino]-3-methyl-4-oxo-4H-pyridazino[6,1-c][1, 2,4]triazine are collected under a vacuum, which melts at 140°-145° C. 1.3 grams 7-[ethyl-(2-hydroxypropyl)amino]-3-methyl-4-oxo-4H-pyridazino[6,1-c][1,2,4]triazine and 1 gram 2,4-dinitrophenylhydrazine are heated, while stirring, to 60° C. for three hours in 60 ml of 15% hydrochloric acid. These are cooled to 0° C. overnight, collected under a vacuum and washed with cold water. The mother liquors, after filtering, are evaporated to a dry condition, the residue being taken up twice with n.butylic alcohol and each time re-evaporated. A solid product is obtained which is triturated with 10 ml n.butylic alcohol, cooled, and collected under vacuum to yield 1 g of 3-[ethyl-(2-hydroxypropyl)amino]-6-hydrazinopyridazine dihydrochloride melting (with decomposition) at 212° C.
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
510 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:13]=[CH:12][C:5]2=[N:6][N:7]=C(C)C(=O)[N:4]2[N:3]=1.[CH2:14]([NH:16][CH2:17][CH:18]([OH:20])[CH3:19])[CH3:15]>C1(C)C=CC=CC=1>[ClH:1].[ClH:1].[CH2:14]([N:16]([CH2:17][CH:18]([OH:20])[CH3:19])[C:2]1[N:3]=[N:4][C:5]([NH:6][NH2:7])=[CH:12][CH:13]=1)[CH3:15] |f:3.4.5|

Inputs

Step One
Name
Quantity
480 mg
Type
reactant
Smiles
ClC1=NN2C(=NN=C(C2=O)C)C=C1
Step Two
Name
Quantity
510 mg
Type
reactant
Smiles
C(C)NCC(C)O
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
while stirring, to 60° C. for three hours in 60 ml of 15% hydrochloric acid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
toluene is removed by evaporation
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to a small volume
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
400 mg 7-[ethyl-(2-hydroxypropyl)amino]-3-methyl-4-oxo-4H-pyridazino[6,1-c][1, 2,4]triazine are collected under a vacuum, which melts at 140°-145° C
TEMPERATURE
Type
TEMPERATURE
Details
1.3 grams 7-[ethyl-(2-hydroxypropyl)amino]-3-methyl-4-oxo-4H-pyridazino[6,1-c][1,2,4]triazine and 1 gram 2,4-dinitrophenylhydrazine are heated
TEMPERATURE
Type
TEMPERATURE
Details
These are cooled to 0° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
collected under a vacuum
WASH
Type
WASH
Details
washed with cold water
FILTRATION
Type
FILTRATION
Details
The mother liquors, after filtering
CUSTOM
Type
CUSTOM
Details
are evaporated to a dry condition
CUSTOM
Type
CUSTOM
Details
each time re-evaporated
CUSTOM
Type
CUSTOM
Details
A solid product is obtained which
CUSTOM
Type
CUSTOM
Details
is triturated with 10 ml n.butylic alcohol
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
collected under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.Cl.C(C)N(C=1N=NC(=CC1)NN)CC(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 288.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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